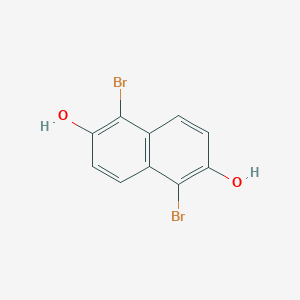

1,5-Dibromonaphthalene-2,6-diol

Descripción

Significance of Halogenated Naphthalene (B1677914) Derivatives in Advanced Organic Chemistry

Halogenated organic compounds, which contain one or more halogen atoms, are widely used in industry due to their effectiveness and low manufacturing cost. nih.gov Naphthalene derivatives, in particular, are a well-studied class of organic compounds, known for their unique photophysical and chemical properties stemming from their rigid, planar structure and extensive π-electron conjugation. nih.gov The introduction of halogen atoms, such as bromine or chlorine, onto the naphthalene skeleton—creating halogenated naphthalene derivatives—dramatically expands their utility and has become a cornerstone of modern organic synthesis and materials science. researchgate.net

These derivatives are crucial intermediates, or building blocks, in the synthesis of more complex molecules. The halogen atoms serve as reactive handles, facilitating a variety of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental for constructing larger, conjugated systems with tailored electronic properties. researchgate.net

In the realm of materials science, halogenated naphthalenes are instrumental in the development of organic semiconductors. These materials are at the heart of next-generation electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The strategic placement of halogens can fine-tune the electronic energy levels (HOMO/LUMO) of the molecules, which in turn dictates their performance as semiconductors. Furthermore, halogenation can enhance the stability and influence the molecular packing in the solid state, which is critical for efficient charge transport. nih.gov

Overview of Dihydroxynaphthalene Scaffolds in Materials and Synthetic Science

Dihydroxynaphthalene scaffolds, which feature two hydroxyl (-OH) groups on a naphthalene core, are another class of compounds with profound importance in science. These structures serve as versatile scaffolds, which are three-dimensional frameworks that provide a base for cells to interact and form new functional tissue. researchgate.netnih.govnumberanalytics.comnih.gov

Historically, dihydroxynaphthalenes have been vital precursors in the synthesis of dyes. More recently, their application has expanded significantly. In materials science, they are used to create novel polymers with unique properties. For instance, researchers have taken inspiration from natural pigments like allomelanins, which are produced by some fungi from 1,8-dihydroxynaphthalene. researchgate.net These natural polymers exhibit remarkable robustness and protective functions, such as radioprotection and thermoregulation. researchgate.net By mimicking the polymerization of dihydroxynaphthalenes, scientists can synthesize materials with advanced adhesive and coating capabilities. researchgate.net

Research Landscape and Future Directions for 1,5-Dibromonaphthalene-2,6-diol

This compound stands at the intersection of the two molecular classes discussed above, combining the features of both a halogenated naphthalene and a dihydroxynaphthalene. This dual functionality makes it a particularly valuable building block in contemporary research. The hydroxyl groups at the 1 and 5 positions direct the regioselective bromination to the 2 and 6 positions during its synthesis.

Current research leverages this unique structure for applications in polymer and materials science. It serves as a monomer in polymerization reactions to create advanced polymers. For example, it is used to synthesize polymers containing specialized units like adamantane (B196018) or phenylenevinylene. The resulting materials have potential applications in fields ranging from materials science to nanotechnology due to their distinct structural and functional properties.

Furthermore, the bromine atoms on this compound can be transformed into other functional groups, such as aldehydes. For instance, the derivative 1,5-Dibromonaphthalene-2,6-dicarbaldehyde is a key component in the synthesis of imine-based semiconducting polymers due to its planar and electron-deficient nature. The hydroxyl groups also allow for the creation of ligands for catalytic systems.

The future for this compound is pointed towards the continued development of high-performance materials. Its rigid and well-defined structure is ideal for creating ordered polymeric systems for organic electronics. Research will likely focus on exploiting its reactivity to synthesize novel conjugated polymers with enhanced charge transport properties for more efficient solar cells and transistors. Additionally, its ability to act as a precursor for complex ligands opens up possibilities in the design of new catalysts for a variety of chemical transformations.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆Br₂O₂ | nih.govchemscene.com |

| Molecular Weight | 317.96 g/mol | chemscene.comchemscene.com |

| CAS Number | 132178-78-0 | chemscene.comambeed.com |

| Alternate CAS (for isomer) | 84-59-3 | chemscene.commatrix-fine-chemicals.comchemspider.com |

| Appearance | Solid | sigmaaldrich.com |

| Solubility | Low solubility in water; soluble in organic solvents. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,5-dibromonaphthalene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJNHIANORGBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)O)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565101 | |

| Record name | 1,5-Dibromonaphthalene-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132178-78-0 | |

| Record name | 1,5-Dibromonaphthalene-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Functionalization of 1,5 Dibromonaphthalene 2,6 Diol

Established Synthetic Pathways to 1,5-Dibromonaphthalene-2,6-diol

The synthesis of this compound primarily relies on the direct bromination of a dihydroxynaphthalene precursor. The regioselectivity of this reaction is a critical factor in obtaining the desired isomer.

Regioselective Bromination of Dihydroxynaphthalenes

The most direct route to this compound involves the bromination of 1,5-dihydroxynaphthalene (B47172). acs.org This electrophilic aromatic substitution reaction is guided by the directing effects of the hydroxyl groups. The hydroxyl groups are activating and ortho-, para-directing, leading to the substitution of bromine atoms at the 2 and 6 positions. The reaction is typically carried out using elemental bromine in a suitable solvent. acs.org The use of solid catalysts, such as montmorillonite (B579905) clay, has also been explored to improve the regioselectivity and yield of specific dibromonaphthalene isomers. researchgate.netcardiff.ac.uk

Alternative Synthetic Routes to Dibrominated Dihydroxynaphthalenes

While direct bromination is common, alternative strategies can provide access to dibrominated dihydroxynaphthalenes. One approach involves the dehydrobromination of polybrominated precursors. For instance, the dehydrobromination of a hexabromide using sodium methoxide (B1231860) can yield a tribromodihydronaphthalene-1,4-diol in high yield. researchgate.net Although not directly producing the 1,5-dibromo-2,6-diol isomer, this highlights the utility of elimination reactions in accessing brominated naphthalene (B1677914) diols.

Another strategy involves the proto-debromination of tetrabromonaphthalenes. For example, the reaction of a crude tetrabromination product with n-butyllithium can regioselectively yield 2,6-dibromonaphthalene. cardiff.ac.uk This method could potentially be adapted for the synthesis of specific dibrominated dihydroxynaphthalenes by starting with the appropriate polybrominated dihydroxynaphthalene.

Advanced Functionalization and Derivatization Strategies of this compound

The presence of both hydroxyl and bromo functionalities on the naphthalene core of this compound allows for a wide range of subsequent chemical transformations. These reactions are crucial for constructing more complex molecules with tailored properties for various applications.

Etherification and Esterification at Hydroxyl Positions

The hydroxyl groups of this compound can be readily converted to ethers or esters. Etherification, for example, can be achieved by reacting the diol with alkyl halides in the presence of a base. This functionalization can alter the solubility and electronic properties of the resulting molecule. beilstein-journals.org Esterification, on the other hand, can be used to introduce a variety of functional groups through reaction with carboxylic acids or their derivatives. Both etherification and esterification are fundamental transformations for modifying the properties and reactivity of the naphthalene diol scaffold.

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The bromine atoms on the naphthalene ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov Reactions such as the Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, are particularly powerful for this purpose. rsc.org These reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 1 and 5 positions. ucmerced.eduuwindsor.canih.govacs.org The choice of palladium catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivities in these transformations. nih.gov Microwave-assisted Suzuki and Stille cross-coupling reactions have been shown to dramatically reduce reaction times and, in some cases, improve yields and molecular weights of the resulting polymers. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Naphthalene Scaffolds

| Coupling Partners | Catalyst/Ligand | Product Type | Reference |

| Bromo-naphthalene & Arylboronic acid | Pd(PPh3)4/Na2CO3 | Aryl-substituted naphthalene | nih.gov |

| Bromo-naphthalene & Alkylboronic acid | PdCl2(dppf)/K3PO4 | Alkyl-substituted naphthalene | ucmerced.eduuwindsor.ca |

| Bromo-naphthalene & Organostannane | Pd(PPh3)4 | Stannyl-substituted naphthalene derivative | researchgate.net |

This table provides a generalized overview. Specific conditions can vary.

Introduction of Diverse Functional Groups for Tailored Molecular Architectures

The combination of reactions at both the hydroxyl and bromo positions allows for the synthesis of highly functionalized and tailored molecular architectures. For instance, after etherification of the hydroxyl groups, the bromo groups can be used in cross-coupling reactions to build larger conjugated systems. beilstein-journals.org This step-wise functionalization provides precise control over the final structure of the molecule. The introduction of various functional groups can influence properties such as fluorescence, electron affinity, and self-assembly behavior, which are crucial for applications in organic electronics and materials science. acs.orgresearchgate.net The synthesis of substituted cycloparaphenylenes, for example, has been achieved using brominated naphthalene building blocks. beilstein-journals.org

Mechanistic Investigations and Reactivity Profiling of 1,5 Dibromonaphthalene 2,6 Diol

Reaction Mechanisms Involving Bromine Substituents

Nucleophilic Aromatic Substitution Pathways in Polybrominated Naphthalenes

Nucleophilic aromatic substitution (SNAr) is a key reaction class for halogenated aromatic compounds. wikipedia.orgmasterorganicchemistry.com In contrast to nucleophilic substitution at saturated carbons (SN2), SNAr reactions at the sp2-hybridized carbons of an aromatic ring proceed through a different mechanism due to the steric hindrance of the ring. wikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups, such as halogens or nitro groups, which activate the ring towards attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com The mechanism typically involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For polybrominated naphthalenes, the position of the bromine atoms and the nature of the nucleophile are critical in determining the reaction's feasibility and outcome. The substitution of a bromine atom in 1,5-dibromonaphthalene-2,6-diol would be influenced by the electronic effects of both the other bromine atom and the hydroxyl groups. The hydroxyl groups, being activating, can influence the electron density of the ring and thereby affect the stability of the Meisenheimer intermediate. Research on related systems, such as the reaction of 1-methoxy-2-(diphenylphosphinyl)naphthalene with various nucleophiles, demonstrates that a methoxy (B1213986) group can be readily displaced, suggesting that groups other than halogens can also participate in nucleophilic aromatic substitution on the naphthalene (B1677914) core. elsevierpure.com The reactivity order in SNAr reactions is often F > Cl > Br > I, as the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Electrophilic Aromatic Substitution Considerations in Brominated Naphthols

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. However, the presence of both activating hydroxyl groups and deactivating bromine atoms on the naphthalene ring of this compound presents a complex scenario for predicting the regioselectivity of further substitution. Hydroxyl groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. Conversely, halogens are deactivating yet are also ortho-, para-directing.

In the case of naphthalene, electrophilic attack generally favors the 1-position (alpha-position) over the 2-position (beta-position) due to the formation of a more stable carbocation intermediate (a naphthalenonium ion) that retains a complete aromatic benzene (B151609) ring in more resonance structures. youtube.com However, in substituted naphthalenes, the directing effects of the existing substituents dominate. For brominated naphthols, the outcome of an EAS reaction would be a balance between the activating effect of the hydroxyl groups and the deactivating and directing effects of the bromine atoms. For instance, in the bromination of 2-naphthol, substitution occurs at the 1-position. stackexchange.com The presence of bromine atoms can also influence the reactivity of the compound in other ways; for example, 2,6-dibromonaphthalene-1,5-diol (B156557) has been investigated for its potential biological activities. cymitquimica.com

Role of Hydroxyl Groups in Chemical Transformations

The two hydroxyl groups on the this compound backbone are pivotal to its chemical behavior, participating in reactions such as polymerization and acting as hydrogen atom donors.

Oxidative Coupling Polymerization of Dihydroxynaphthalene Analogues

Dihydroxynaphthalene derivatives can undergo oxidative coupling polymerization to form poly(naphthylene)s, which are materials with interesting properties due to their rigid polymer chains. rsc.org The polymerization of 2,6-dihydroxynaphthalene (B47133) (2,6-DHN), for instance, can be achieved through solid-state oxidative coupling using iron(III) chloride as an oxidizing agent. rsc.orgrsc.org This reaction yields poly(2,6-dihydroxy-1,5-naphthylene). rsc.org The polymerization of 2,6-DHN has also been demonstrated in basic aqueous solutions. nii.ac.jp

Similarly, the asymmetric oxidative coupling polymerization of 2,3-dihydroxynaphthalene (B165439) has been successfully carried out using copper(I)-bisoxazoline catalysts to produce poly(2,3-dihydroxy-1,4-naphthylene). acs.orgacs.org The structure of the ligands used in these copper-catalyzed polymerizations significantly impacts the catalytic activity and the stereoselectivity of the resulting polymer. acs.orgacs.org These examples suggest that this compound could potentially serve as a monomer in oxidative coupling polymerizations, leading to novel brominated polymeric materials.

Hydrogen Atom Transfer Processes in Naphthalene Diols

Naphthalene diols are recognized for their ability to act as antioxidants through hydrogen atom transfer (HAT) processes. acs.orgnih.gov The efficiency of a naphthalene diol as a HAT agent is related to the stability of the resulting aryloxyl radical. nih.gov Intramolecular hydrogen bonding plays a crucial role in stabilizing this radical. acs.orgnih.gov

Studies on 1,8-naphthalenediol have shown it to be a potent HAT compound, more so than catechols, due to the significant stabilization of the radical formed upon hydrogen donation. acs.org This stabilization arises from a strong intramolecular hydrogen bond. acs.orgnih.gov While 1,5-dihydroxynaphthalene (B47172) is less reactive than 1,8-dihydroxynaphthalene in HAT reactions, it still demonstrates antioxidant properties. acs.org The presence of bromine atoms in this compound would likely influence its HAT ability due to their electron-withdrawing effects, which can affect the O-H bond dissociation enthalpy.

Catalytic Transformations and Ligand Behavior of Naphthalene Diol Derivatives

Naphthalene diol derivatives have found applications as ligands in catalytic systems and can undergo various catalytic transformations. The hydroxyl groups can be used to coordinate with metal centers, and the naphthalene backbone provides a rigid scaffold.

For example, naphthalene diol derivatives can serve as ligands for metal catalysts in various reactions. clockss.org The synthesis of oligo(naphthalene-2,3-diyl)s has been achieved through iterative cross-coupling reactions using 3-iodo-2-naphthylboronic acid derivatives, which can be modified with chiral diols to induce helical structures. oup.com Furthermore, iridium-catalyzed borylation of naphthalene derivatives at the peri-position has been developed, and the resulting boryl and silyl (B83357) groups can be transformed into a variety of other functional groups. nih.gov

Naphthalene diimides, which can be synthesized from naphthalene derivatives, are another class of compounds with interesting ligand properties, particularly in binding to G-quadruplex DNA structures. mdpi.com The electronic properties of these molecules can be tuned by substitution on the naphthalene core. acs.org Given the presence of both hydroxyl and bromo functionalities, this compound could be a precursor to novel ligands with unique electronic and steric properties for various catalytic applications.

Computational and Theoretical Studies on 1,5 Dibromonaphthalene 2,6 Diol and Its Derivatives

Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the molecular geometries and energetics of naphthalene (B1677914) derivatives. nih.govacs.orgitu.edu.truh.edu For derivatives of 1,5-dibromonaphthalene-2,6-diol, DFT calculations, often at the B3LYP/6-31G(d) level of theory, are employed to determine optimized molecular geometries. rsc.org These calculations can reveal key structural parameters such as the dihedral angles between the naphthalene core and its substituents, which are influenced by steric hindrance. rsc.org For instance, in isomeric noncovalently fused-ring electron acceptors derived from this compound, DFT calculations have shown significant torsion in their structures. rsc.org

The energetics of these molecules, including their frontier molecular orbital (HOMO and LUMO) energy levels, can also be calculated using DFT. rsc.org These energy levels are crucial for understanding the electronic properties and reactivity of the compounds. For example, the HOMO-LUMO gap provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. In some cases, theoretical calculations have been used to screen potential derivatives for desired properties like hyperpolarizability and charge-transfer absorbance by predicting their optimal geometries and electronic characteristics. nih.govacs.org

Table 1: Predicted Molecular Geometry Parameters for a this compound Derivative

| Parameter | Value |

|---|---|

| Dihedral Angle (Naphthalene-CPDT) | 58° |

Data sourced from DFT calculations on a noncovalently fused-ring electron acceptor derived from this compound. rsc.org

Simulation of Absorption Spectra and Intramolecular Charge Transfer (ICT) Characteristics

Computational methods are instrumental in simulating and interpreting the absorption spectra of naphthalene diols and their derivatives. oup.comoup.com Time-dependent density functional theory (TD-DFT) is a common approach for calculating the electronic absorption spectra of these compounds. itu.edu.tr These simulations can predict the wavelengths of maximum absorbance (λmax) and help to understand the nature of the electronic transitions involved. nih.govacs.org

The excited electronic states of naphthalenediols are often analyzed in terms of locally-excited states and intramolecular charge-transfer (ICT) states. oup.comoup.com ICT is a process where an electron is transferred from a donor part of a molecule to an acceptor part upon photoexcitation. This phenomenon is of particular interest in the design of fluorescent probes and materials for optoelectronics. researchgate.netacs.org For derivatives of this compound, computational studies can elucidate the ICT characteristics by examining the frontier molecular orbitals. A spatial separation of the HOMO and LUMO, where the HOMO is localized on the electron-donating moiety and the LUMO on the electron-accepting moiety, is a strong indicator of ICT character. researchgate.net The study of twisted intramolecular charge transfer (TICT) states, where the donor and acceptor groups twist relative to each other in the excited state, is also an active area of research for naphthalene-based molecules. acs.org

The accuracy of simulated spectra can be enhanced by considering solvent effects, for example, by using a polarizable continuum model (PCM) or more sophisticated hybrid quantum mechanics/molecular mechanics (QM/MM) approaches. acs.org

Table 2: Computationally Predicted Absorption Data for a Naphthalene Derivative

| Compound | Predicted λmax (nm) |

|---|---|

| DANPY Variant | Varies based on substituent |

Data from a computational survey of Dialkylaminonaphthylpyridinium (DANPY) variants, which share structural similarities with derivatives of the title compound. nih.govacs.org

Reaction Energetics and Pathway Elucidation

Transition State Modeling for Derivatization Reactions

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Transition state modeling using computational methods provides a powerful lens through which to view the energetic barriers and intermediates of a reaction. For the derivatization of compounds like this compound, these models can predict the most likely reaction pathways. For instance, in palladium-catalyzed cross-coupling reactions, which are common for creating derivatives of brominated aromatic compounds, DFT calculations can model the transition states of key steps like oxidative addition and reductive elimination. researchgate.net

By calculating the activation energy barriers for different potential pathways, researchers can gain insights into reaction selectivity and optimize reaction conditions. researchgate.net For example, in the synthesis of axially chiral molecules, DFT studies can help to understand the origin of enantioselectivity by modeling the transition states involving chiral catalysts. researchgate.net While specific transition state models for the derivatization of this compound are not extensively reported in the provided context, the principles are broadly applicable from studies on similar bromonaphthalene systems. researchgate.net

Influence of Solvation Effects on Reaction Profiles

For reactions involving charged or highly polar species, such as those that might occur during the derivatization of this compound, solvation effects are particularly important. researchgate.net For example, in reactions involving proton transfer, the ability of the solvent to form hydrogen bonds can significantly influence the reaction kinetics. mdpi.com Computational studies on the antioxidant activity of 1,8-dihydroxynaphthalene, a related compound, have highlighted the role of the solvent in modulating the reaction mechanism, with hydrogen-bond accepting solvents affecting the kinetics of hydrogen-atom transfer. mdpi.com Explicitly including solvent molecules in the computational model or using continuum solvation models can lead to more accurate predictions of reaction pathways and energetics in solution. acs.org

Analysis of Intermolecular Interactions and Self-Assembly Propensities

The way molecules interact with each other governs their macroscopic properties and their ability to form ordered structures. Computational analysis of intermolecular interactions is crucial for predicting the self-assembly behavior of molecules like this compound and its derivatives. These interactions can include hydrogen bonding, π-π stacking, and halogen bonding. researchgate.net

The hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, while the bromine atoms can participate in halogen bonding. The naphthalene core provides a large surface area for π-π stacking interactions. acs.org Computational studies can quantify the strength of these interactions and predict the most stable arrangements of molecules in the solid state or in aggregates. For example, studies on related naphthalenediimides have shown how intermolecular interactions drive their self-assembly into complex nanostructures. acs.orgresearchgate.net The introduction of different functional groups can tune these interactions, leading to different self-assembled structures with varying photophysical properties. researchgate.net While direct computational studies on the self-assembly of this compound are not detailed in the provided search results, research on similar molecules demonstrates the power of these methods in understanding and predicting supramolecular organization. uh.eduuvic.ca

Hydrogen Bonding Networks in Dihydroxynaphthalene Crystal Structures

For instance, studies on other dihydroxynaphthalene isomers, such as 2,7-dihydroxynaphthalene, have revealed the formation of supramolecular tapes and sheets through O-H···N and O-H···O=C hydrogen bonds when co-crystallized with other molecules. nih.gov In the case of 1,8-dihydroxynaphthalene, both intramolecular and intermolecular hydrogen bonds have been investigated, highlighting the cooperative effects that strengthen these interactions upon complexation with hydrogen bond acceptors. researchgate.net Theoretical studies on carbaldehyde derivatives of 2,6-dihydroxynaphthalene (B47133) have shown that intramolecular resonance-assisted hydrogen bonds (RAHB) significantly influence the geometry and aromaticity of the naphthalene core. nih.gov

Table 1: Hydrogen Bonding in Dihydroxynaphthalene Derivatives

| Compound/Complex | Type of Hydrogen Bond | Supramolecular Structure | Reference |

| This compound | O–H···O–H···O–H | Chain | researchgate.net |

| 2,7-dihydroxynaphthalene-isoniazid cocrystal | O-H···N(pyridine), O-H···N(hydrazide) | Interlinked supramolecular tapes | nih.gov |

| 2,7-dihydroxynaphthalene-piracetam cocrystal | O-H···O=C | Interlinked supramolecular sheets | nih.gov |

| 1,8-dihydroxynaphthalene complexes | Intermolecular and Intramolecular | Varies with hydrogen bond acceptor | researchgate.net |

| 2,6-dihydroxynaphthalene carbaldehydes | Intramolecular (RAHB) | Monomeric units | nih.gov |

Advanced Applications in Contemporary Chemical Science

Polymeric and Supramolecular Materials Engineering

The bifunctional nature of 1,5-dibromonaphthalene-2,6-diol, with reactive sites at the bromine and hydroxyl positions, allows for its incorporation into a variety of polymer backbones. The rigid naphthalene (B1677914) core helps to create materials with desirable thermal and electronic properties, while the functional groups provide handles for polymerization and for tuning the final properties of the material.

Monomeric Units in Conjugated Polymers for Organic Electronics

This compound serves as a key synthetic intermediate and monomeric unit for the preparation of semiconducting polymers. lookchem.com The bromine atoms are particularly useful as they can be readily converted into other functional groups or used directly in cross-coupling reactions, such as Suzuki and Stille reactions, to form carbon-carbon bonds. lookchem.com This reactivity is fundamental to building the extended π-conjugated systems necessary for organic electronic devices.

These polymers, which may incorporate units like phenylenevinylene or thiophene, are essential for developing organic field-effect transistors (OFETs) and organic solar cells. lookchem.com The inclusion of the dihydroxynaphthalene moiety influences the polymer's electronic properties, solubility, and solid-state packing, which are critical factors for device performance.

Table 1: Applications of Polymers Derived from Naphthalene-Diol Monomers

| Polymer Type | Key Features | Potential Application |

|---|---|---|

| Polyphenyls | Extended π-conjugation, semiconducting. | Organic Field-Effect Transistors (OFETs) |

| Polythiophenes | Good charge transport properties, tunable bandgap. | Organic Solar Cells |

| Naphthalenevinylene Polymers | Rigid backbone, specific electronic properties. | Materials Science, Nanotechnology |

Construction of Supramolecular Polymers with Controlled Architectures

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-defined assemblies from smaller molecular components. The hydroxyl groups of this compound are prime candidates for forming strong, directional hydrogen bonds.

Research has shown that the compound readily forms isostructural lattices through O–H···O hydrogen bonding. researchgate.net This inherent ability to self-assemble into ordered structures makes it an excellent candidate for designing supramolecular polymers. By combining it with other complementary building blocks, it is possible to create complex, sequence-controlled polymeric chains and networks. nih.gov The bromine atoms can further influence the packing of these assemblies through halogen bonding, adding another layer of control over the final architecture.

Oxidative Polymerization for Novel Poly(dihydroxynaphthylene) Materials

Oxidative polymerization is a powerful method for synthesizing polymers from phenolic precursors. While studies have focused on the parent compound, 2,6-dihydroxynaphthalene (B47133), the methodology is directly applicable to its brominated derivative. researchgate.net The oxidative coupling polymerization of 2,6-dihydroxynaphthalene can yield regiocontrolled poly(2,6-dihydroxy-1,5-naphthylene). researchgate.net

Applying this process to this compound is expected to produce a novel brominated poly(dihydroxynaphthylene). The presence of the bromine atoms on the polymer backbone would significantly alter the material's electronic properties, potentially enhancing its function as a semiconductor or a flame-retardant additive. The reaction conditions, including the choice of catalyst (e.g., copper or iron complexes) and base, can be tuned to control the polymer's molecular weight and structure. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Chemistry

The ability of this compound to coordinate with metal ions through its hydroxyl groups makes it a valuable ligand in coordination chemistry and a potential building block for creating porous crystalline materials.

Design of Naphthalene-Based Organic Linkers for MOF Synthesis

Metal-Organic Frameworks (MOFs) are constructed from metal ions or clusters connected by organic linker molecules. frontiersin.orgresearchgate.net The properties of the MOF, such as pore size, stability, and functionality, are directly determined by the geometry and chemical nature of the linker. Naphthalene-based linkers are widely used due to their rigidity and ability to create robust frameworks with high porosity. frontiersin.orgnih.govrsc.org

While naphthalene-dicarboxylates are common linkers, diols like this compound can also be employed. frontiersin.orgrsc.org The diol can either coordinate directly to the metal centers or be chemically modified into a dicarboxylate or other linking group prior to MOF synthesis. The bromine and hydroxyl functionalities offer sites for post-synthetic modification, allowing the properties of the MOF to be fine-tuned for specific applications such as gas storage, separation, or catalysis. researchgate.netrsc.org

Table 2: Illustrative Examples of Naphthalene-Based Linkers in MOF Synthesis

| Linker Example | Resulting MOF (Example) | Key Property / Application |

|---|---|---|

| Naphthalene-2,6-dicarboxylate (NDC) | Y-NDC MOFs frontiersin.orgnih.gov | Structural diversity, potential for gas storage, fluorescence sensing. frontiersin.orgnih.gov |

| Functionalized Naphthalene Dicarboxylates | MOF-205 Derivatives rsc.org | Enhanced H₂ and CO₂ adsorption capacities. rsc.org |

| Naphthalene diimide-type chromophore | Zinc-based MOF researchgate.net | Photochromic and photo-controlled fluorescence properties. researchgate.net |

Metal Coordination Complexes Derived from Naphthalene Diol Ligands

The two hydroxyl groups on this compound can act as a bidentate ligand, binding to a single metal center to form a stable chelate ring. This interaction is fundamental to the formation of discrete metal-ligand complexes. The specific coordination geometry will depend on the metal ion, the solvent, and the presence of other coordinating ligands. researchgate.net

These coordination complexes have potential applications in catalysis, where the metal center acts as the active site and the naphthalene diol ligand influences its reactivity and selectivity. The bromine atoms can sterically direct substrates to the metal center and electronically modify the catalyst's properties. The ability of the hydroxyl groups to participate in hydrogen bonding can also play a role in stabilizing transition states or binding substrates. researchgate.net

Advanced Characterization Techniques for Structural and Electronic Elucidation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 1,5-Dibromonaphthalene-2,6-diol, this method would provide unambiguous information on bond lengths, bond angles, and the conformation of the naphthalene (B1677914) core. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups and potential halogen bonding from the bromine atoms, which dictate the crystal packing.

Despite the importance of this technique, specific single-crystal X-ray diffraction data for this compound is not widely available in published literature. However, analysis of related structures, like 1,5-Dibromo-2,6-dimethylnaphthalene, has been performed, confirming the utility of this method for naphthalene derivatives. researchgate.net

Table 1: Illustrative Crystallographic Data Obtainable for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (C-C, C-O, C-Br) | Precise distances between atoms |

| Bond Angles (e.g., C-C-C) | Angles between atomic bonds |

| Intermolecular Interactions | Hydrogen bond distances, π-π stacking |

Note: This table illustrates the type of data obtained from X-ray crystallography; specific values for this compound are not currently published.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. ¹H NMR would identify the chemical environment of the hydrogen atoms on the aromatic ring, while ¹³C NMR would provide information on the carbon skeleton. The number of unique signals, their chemical shifts (δ), and coupling constants (J) would confirm the substitution pattern of the bromine and hydroxyl groups on the naphthalene ring.

While chemical suppliers indicate the availability of NMR data for this compound, the specific spectral data is not present in publicly accessible research databases. bldpharm.comambeed.com For comparison, the related precursor, 1,5-Dibromonaphthalene, has been characterized by ¹H NMR. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 6.5 - 8.0 | Doublet, Triplet |

| ¹H (Hydroxyl) | 4.0 - 7.0 (variable) | Singlet (broad) |

| ¹³C (Aromatic) | 110 - 155 | Singlet |

Note: This table contains predicted values. Actual experimental data is not publicly available.

Advanced Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound (C₁₀H₆Br₂O₂) by providing a highly accurate mass measurement. The technique also reveals a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). Fragmentation analysis can further help in structural confirmation by showing the loss of specific groups. Although commercial vendors mention that LC-MS data is available, detailed spectra and fragmentation patterns for this specific compound are not found in reviewed literature. ambeed.com

Electrochemical Analysis for Redox Properties and Electron Transfer

Electrochemical methods, such as cyclic voltammetry, are employed to study the redox properties of a molecule, determining its oxidation and reduction potentials. This information is crucial for applications in organic electronics, where naphthalene derivatives may be used as semiconductors. nih.govlookchem.com The analysis of this compound would reveal the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). There is currently no published electrochemical data specifically for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, IR spectroscopy would be expected to show a characteristic broad absorption band for the O-H stretching of the hydroxyl groups and distinct peaks in the fingerprint region corresponding to the C-Br, C-O, and aromatic C-C bonds. While IR and Raman spectra are available for precursors like 2,6-Dibromonaphthalene, specific spectra for this compound are not available in the surveyed literature. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Phenolic C-O | C-O stretch | 1180 - 1260 |

| Aryl Bromide | C-Br stretch | 500 - 600 |

Note: This table lists expected regions for IR absorption based on functional groups. An experimental spectrum is not publicly available.

Chromatographic Techniques for Separation and Purity Assessment of Complex Mixtures

Chromatographic methods are essential for the separation and purification of chemical compounds and for assessing their purity. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. For a related isomer, 2,6-Dibromonaphthalene-1,5-diol (B156557), purification has been achieved using column chromatography with a silica (B1680970) gel stationary phase and a hexane/ethyl acetate (B1210297) mobile phase, with purity assessed by HPLC on a C18 column. A similar system would likely be effective for isolating and assessing the purity of this compound.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,5-Dibromo-2,6-dimethylnaphthalene |

| 1,5-Dibromonaphthalene |

| 2,6-Dibromonaphthalene |

Environmental and Toxicological Considerations of Brominated Naphthalenes General Contextualization

Occurrence and Persistence in Environmental Matrices of Polybrominated Naphthalenes

Polybrominated naphthalenes have been detected in various environmental compartments, indicating their widespread distribution. Although data on PBNs are more limited compared to their chlorinated counterparts, studies have confirmed their presence in industrial and environmental samples.

One significant instance of environmental release occurred in Michigan in 1973, where a flame retardant mixture, Firemaster BP-6 (or FF-1), containing trace amounts of PBNs, accidentally contaminated dairy cattle feed. marinebiodiversity.org Analysis of the flame retardant revealed the presence of pentabromonaphthalene and hexabromonaphthalene. marinebiodiversity.org PBNs have also been identified in the high-temperature pyrolysis products of brominated flame retardants and can be formed from naphthalene (B1677914) on municipal incinerator fly ash. marinebiodiversity.org

The persistence of PBNs in the environment is a key concern. Their chemical structure, similar to other POPs, suggests resistance to degradation. doi.org The degree of bromination affects their environmental fate; highly brominated congeners tend to adsorb to soil and sediment. tandfonline.com Lower brominated naphthalenes are more volatile and can undergo long-range atmospheric transport, leading to their detection in remote regions like the Arctic. lsrca.on.ca While some soil bacteria have been shown to utilize 1-bromonaphthalene (B1665260) as a carbon source, information on the broader anaerobic degradability of PBNs is scarce. marinebiodiversity.org

Table 1: Environmental Occurrence of Polybrominated Naphthalenes

| Environmental Matrix | Findings | References |

|---|---|---|

| Industrial Products | Found as by-products in polybrominated biphenyl (B1667301) flame retardant mixtures (e.g., Firemaster BP-6 and FF-1). | marinebiodiversity.org |

| Incinerator Fly Ash | Monobromo-, dibromo-, and bromochloronaphthalenes formed from naphthalene on fly ash at elevated temperatures. | marinebiodiversity.org |

| Pyrolysis Products | Traces of PBNs present in the pyrolysis products of brominated flame retardants. | marinebiodiversity.org |

| Sediments | Higher concentrations of more brominated congeners are found in sediments. | tandfonline.com |

| Atmosphere | Lower brominated congeners are more volatile and subject to long-range transport. | lsrca.on.ca |

Bioaccumulation and Biotransformation Pathways of Related Congeners

The lipophilic (fat-loving) nature of PBNs indicates a potential for bioaccumulation in the fatty tissues of living organisms. tandfonline.com This process involves the gradual accumulation of these substances in an organism at a rate faster than they can be metabolized or excreted.

While specific bioaccumulation data for a wide range of PBN congeners are limited, the behavior of structurally similar compounds like polychlorinated naphthalenes (PCNs) and polybrominated diphenyl ethers (PBDEs) provides insight. marinebiodiversity.orgnih.gov Studies on PCNs have shown that they are highly bioaccumulative, with concentrations in biota sometimes reaching levels several orders of magnitude higher than in surrounding sediments. nih.gov For PBDEs, both bioaccumulation and trophic magnification, where concentrations increase up the food chain, have been observed in marine food webs. acs.org

Biotransformation is the process by which living organisms modify chemical compounds. For halogenated aromatic hydrocarbons, this often involves oxidation, which is the first step in making the compounds more water-soluble for excretion. dioxin20xx.org This process is primarily mediated by cytochrome P450 (CYP) enzymes. dioxin20xx.org

In some cases, biotransformation can lead to the formation of metabolites that are more toxic than the parent compound. For PBNs, metabolism can occur through different pathways. In fish, studies on PBDEs suggest that reductive debromination, the removal of bromine atoms, is a primary metabolic pathway, which can sometimes lead to the formation of other, potentially more bioaccumulative or toxic, congeners. nih.govifremer.fr In contrast, rodent studies indicate that metabolism of PBDEs mainly occurs through CYP-mediated oxidation, resulting in hydroxylated metabolites. nih.gov The formation of hydroxylated metabolites has also been observed for some chlorinated naphthalenes. dioxin20xx.org

Table 2: Bioaccumulation and Biotransformation Characteristics of Related Halogenated Naphthalenes

| Characteristic | Observation | Related Compounds | References |

|---|---|---|---|

| Bioaccumulation | High potential due to lipophilicity; observed in various organisms. | PCNs, PBDEs | nih.govacs.org |

| Trophic Transfer | Potential for biomagnification in food webs. | PBDEs | acs.org |

| Biotransformation Pathways | - Reductive debromination (in fish)

Research on AhR-Mediated Responses and Toxicity of Polybrominated Naphthalene Congeners

A significant mechanism of toxicity for many halogenated aromatic hydrocarbons, including PBNs, is their interaction with the aryl hydrocarbon receptor (AhR). nih.govresearchgate.net The AhR is a protein found in the cells of most vertebrate tissues that regulates the expression of genes involved in metabolism and other cellular processes. nih.gov

When a compound like a PBN congener binds to the AhR, it can trigger a cascade of events that lead to the induction of certain enzymes, most notably cytochrome P450 1A (CYP1A). vliz.be This induction is a hallmark of exposure to "dioxin-like" compounds. wikipedia.org While CYP1A enzymes are involved in metabolizing foreign chemicals, their prolonged and excessive induction can lead to oxidative stress and the formation of toxic metabolites, contributing to a range of adverse health effects, including immunotoxicity, reproductive issues, and carcinogenesis. researchgate.netvliz.be

Research has shown that several PBN congeners can act as agonists of the AhR, meaning they can bind to and activate the receptor. researchgate.net In vitro studies have demonstrated that certain PBN congeners are potent inducers of AhR-mediated responses, with some being even more potent than their chlorinated analogs. researchgate.net The toxic potency of these compounds is often evaluated relative to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most toxic dioxin-like compound. wikipedia.org

The World Health Organization has considered the inclusion of PBNs in the toxic equivalency factor (TEF) concept, which is used to assess the cumulative risk of exposure to mixtures of dioxin-like compounds. maff.go.jp This highlights the scientific consensus on the potential for PBNs to contribute to dioxin-like toxicity. maff.go.jp The structural similarity of some PBN congeners to TCDD, particularly those with a planar (flat) molecular structure, is a key determinant of their ability to bind to the AhR and elicit toxic responses. umed.pl

Table 3: AhR-Mediated Responses to Polybrominated Naphthalenes

| Response | Description | Key Findings | References |

|---|---|---|---|

| AhR Activation | PBN congeners can bind to and activate the aryl hydrocarbon receptor. | Certain PBN congeners are potent AhR agonists. | researchgate.net |

| CYP1A Induction | A key indicator of exposure to dioxin-like compounds, triggered by AhR activation. | PBNs have been shown to induce CYP1A enzymes. | researchgate.net |

| Dioxin-Like Toxicity | PBNs can exhibit a toxicological profile similar to dioxins. | Some PBN congeners are more potent than their chlorinated counterparts. | researchgate.net |

| Toxic Equivalency Factor (TEF) | PBNs are considered for inclusion in the TEF concept for risk assessment. | Acknowledges their contribution to overall dioxin-like toxicity. | maff.go.jp |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of 1,5-Dibromonaphthalene-2,6-diol, and how do purity grades impact experimental outcomes?

- Methodological Answer : High-performance liquid chromatography (HPLC) and proton nuclear magnetic resonance (¹H NMR) are standard for purity verification. For instance, HPLC can detect impurities at trace levels (<1%), while ¹H NMR resolves structural inconsistencies. Purity grades (e.g., 95% vs. 98%) affect reproducibility in sensitive applications like catalysis or spectroscopy. Lower-purity batches may introduce side reactions or signal interference, necessitating rigorous purification protocols .

Q. How can researchers ensure regioselective bromination during the synthesis of naphthalene diol derivatives?

- Methodological Answer : Regioselectivity in bromination is influenced by steric and electronic factors. For this compound, directing groups (e.g., hydroxyls) guide bromine placement. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like FeBr₃) must be optimized. Monitoring via thin-layer chromatography (TLC) and intermediate characterization (e.g., mass spectrometry) ensures stepwise control. Post-synthesis recrystallization in polar solvents (e.g., ethanol/water) improves yield and purity .

Q. What safety protocols are critical when handling halogenated diols like this compound?

- Methodological Answer : Use fume hoods to avoid inhalation of fine particles. Skin contact requires immediate washing with water (≥15 minutes) and medical consultation if irritation persists. Storage in airtight containers under inert gas (e.g., N₂) prevents degradation. Refer to safety data sheets (SDS) for hazard-specific guidelines, though GHS classification data for this compound remain limited .

Advanced Research Questions

Q. How can the hydroxyl groups in this compound be selectively functionalized without disrupting bromine substituents?

- Methodological Answer : Protecting-group strategies (e.g., silylation or acetylation) shield hydroxyls prior to bromination. For post-synthesis modifications, mild reagents like trifluoroacetic anhydride (TFAA) can selectively esterify hydroxyls. Alternatively, adamantylation (using adamantanole-1 in acidic media) introduces bulky substituents, as demonstrated in analogous dihydroxynaphthalene systems .

Q. What role can this compound play in supramolecular host-guest systems for photochemical applications?

- Methodological Answer : The diol’s rigid aromatic backbone and hydrogen-bonding capacity make it suitable for host frameworks. For example, diacetylenediols have been used to template photodimerization of coumarins via OH–O hydrogen bonds, achieving near-quantitative yields of syn- or anti-dimers under UV irradiation. Similar strategies could position this compound for controlled photoresponsive material design .

Q. How do conflicting spectral data (e.g., NMR shifts) for this compound arise, and how can they be resolved?

- Methodological Answer : Discrepancies in NMR data may stem from solvent effects, tautomerism, or impurities. Deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for resolving hydroxyl proton signals. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable). Comparative analysis with synthetic intermediates helps identify contamination sources .

Q. What mechanistic insights can be gained from studying the thermal stability of this compound under varying conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition thresholds (e.g., melting points, exothermic events). Kinetic studies under inert vs. oxidative atmospheres reveal degradation pathways. For instance, bromine loss above 200°C may indicate C–Br bond instability, guiding storage and reaction temperature limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.